4-Bromo-1-chloro-6-nitroisoquinoline
CAS No.: 1369199-81-4
Cat. No.: VC0058014
Molecular Formula: C₉H₄BrClN₂O₂
Molecular Weight: 287.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369199-81-4 |
|---|---|
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.5 |
| IUPAC Name | 4-bromo-1-chloro-6-nitroisoquinoline |
| Standard InChI | InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-1-chloro-6-nitroisoquinoline is a substituted isoquinoline with three key functional groups strategically positioned around the isoquinoline ring system. It is identified by the CAS Registry Number 1369199-81-4 and possesses distinctive chemical and physical properties that differentiate it from other isoquinoline derivatives.
Basic Chemical Properties
The compound exhibits the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.5 g/mol |
| IUPAC Name | 4-bromo-1-chloro-6-nitroisoquinoline |
| CAS Number | 1369199-81-4 |
| Standard InChI | InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |
| SMILES | C1=CC2=C(C=C1N+[O-])C(=CN=C2Cl)Br |
The compound features a basic isoquinoline scaffold with substitutions at positions 1, 4, and 6. The chlorine atom at position 1, bromine atom at position 4, and nitro group at position 6 create a unique electronic distribution across the molecule, influencing its reactivity patterns and potential applications .
Structural Analysis
The isoquinoline core of this compound consists of a benzene ring fused to a pyridine ring, forming the characteristic bicyclic structure. The strategic positioning of the three functional groups creates specific electronic and steric effects:
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The chlorine at position 1 affects the reactivity of the pyridine nitrogen
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The bromine at position 4 introduces potential for cross-coupling reactions
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The nitro group at position 6 significantly influences the electron distribution and provides opportunities for further transformations
These structural features make 4-bromo-1-chloro-6-nitroisoquinoline particularly interesting for organic synthesis applications, as each functional group can serve as a handle for selective modifications.
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Nitration of isoquinoline | KNO₃/H₂SO₄ | Controlled temperature |
| 2 | N-oxidation | m-CPBA | Room temperature in CH₂Cl₂ |
| 3 | Chlorination | POCl₃ | Reflux conditions |
| 4 | Bromination | NBS or Br₂ | Acetic acid as solvent |
This proposed pathway draws from similar syntheses seen in related compounds, such as the synthesis of 4-bromo-1-chloroisoquinoline which has been documented to proceed via N-oxidation followed by chlorination with POCl₃ .
Information from other brominated isoquinolines suggests that the bromination step typically achieves high yields (70-90%) when performed under appropriate conditions .
Physical Properties and Characteristics
The physical properties of 4-bromo-1-chloro-6-nitroisoquinoline influence its handling, storage, and applications in various research contexts.
Applications and Research Significance
Medicinal Chemistry Applications
Isoquinoline derivatives as a class have shown significant importance in medicinal chemistry. The specific substitution pattern in 4-bromo-1-chloro-6-nitroisoquinoline offers potential for:
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Use as a building block for the synthesis of more complex bioactive compounds
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Development of kinase inhibitors, as related pyrazolo[3,4-g]isoquinolines have demonstrated activity in this area
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Potential antimicrobial or anticancer agent development, consistent with activities seen in other halogenated isoquinoline derivatives
| Supplier | Package Size | Price (approx.) | Notes |
|---|---|---|---|
| CymitQuimica | 100 mg | 5,796.00 € | Research grade |
| Vulcan Chemical | Custom quantities | Variable | For research use only |
The relatively high price point reflects the specialized nature of the compound and the complexity of its synthesis .
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